molecular formula C10H14BrN B1344716 4-Bromo-N,2-Diethylaniline CAS No. 81090-37-1

4-Bromo-N,2-Diethylaniline

Cat. No. B1344716
CAS RN: 81090-37-1
M. Wt: 228.13 g/mol
InChI Key: BDJLKPUFQWYGBC-UHFFFAOYSA-N
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Description

4-Bromo-N,2-Diethylaniline is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is a low melting solid .


Molecular Structure Analysis

The molecular formula of 4-Bromo-N,2-Diethylaniline is C10H14BrN . The molecular weight is 228.129 . The structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

4-Bromo-N,2-Diethylaniline is a solid with a melting point of 32-33 °C (lit.) . It is insoluble in water .

Scientific Research Applications

Synthesis of Novel Compounds

4-Bromo-N,2-Diethylaniline is utilized in the synthesis of substituted phenyl azetidines with potential antimicrobial properties. The compound undergoes various reactions, including reduction, reaction with tert-butyloxy anhydride, and cyclization, leading to the creation of novel azetidine derivatives, which are characterized and screened for antimicrobial activity (Doraswamy & Ramana, 2013).

Electrophilic Aromatic Substitution Reactions

The compound is studied for its reactivity patterns, particularly in electrophilic aromatic substitution reactions. For instance, its radical cations undergo nucleophilic substitution to yield para-substituted dialkylanilines, showcasing its potential in synthesizing derivatives through controlled reactions (Kirchgessner, Sreenath, & Gopidas, 2006).

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, 4-Bromo-N,2-Diethylaniline is involved in the synthesis of polytriarylamines via microwave-assisted palladium-catalysed amination. This process significantly reduces polymerization time and is crucial for the fabrication of organic electronic devices, highlighting the compound's role in advancing materials for electronic applications (Shen et al., 2007).

Analytical Chemistry Applications

In analytical chemistry, derivatives of 4-Bromo-N,2-Diethylaniline serve as fluorescence markers or probes. For example, the synthesis of 4-Methylamino-N-allylnaphthalimide from 4-bromo-1,8-naphthalic anhydride and its subsequent use in the imprinting and specific uptake of creatinine demonstrate the compound's utility in developing sensors for clinical markers (Syu, Hsu, & Lin, 2010).

Phase Transfer Catalysis

Phase transfer catalysis studies also highlight the synthesis of N,N-Diethylaniline derivatives by reacting aniline with bromoethane, with 4-Bromo-N,2-Diethylaniline being a key intermediate. This research outlines optimal conditions for the reaction, emphasizing the compound's significance in synthetic organic chemistry (Ji Qing-gang, 2008).

Safety and Hazards

The safety information available indicates that 4-Bromo-N,2-Diethylaniline may cause skin and eye irritation, and may be harmful if inhaled, swallowed, or in contact with skin . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

4-bromo-N,2-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-3-8-7-9(11)5-6-10(8)12-4-2/h5-7,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJLKPUFQWYGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630087
Record name 4-Bromo-N,2-diethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N,2-Diethylaniline

CAS RN

81090-37-1
Record name 4-Bromo-N,2-diethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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